NCI-65828 is a compound that has garnered attention in the field of medicinal chemistry and drug development, particularly for its potential as an inhibitor of specific biological targets. This compound has been identified through extensive in silico screening, leading to its characterization as a competitive inhibitor of the enzyme Acyl-CoA carboxylase, specifically the AccD5 isoform.
NCI-65828 is classified as a small molecule inhibitor. It was identified by researchers at the National Cancer Institute during a screening process aimed at discovering new compounds with therapeutic potential. The compound's classification falls within the realm of synthetic organic compounds, which are often utilized in pharmacological studies for their ability to interact with biological macromolecules.
The synthesis of NCI-65828 involves several key methodologies typically employed in organic chemistry. While specific synthetic routes may vary, the general approach includes:
Technical details regarding the exact synthetic pathway are often proprietary or unpublished but may involve techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation.
The molecular structure of NCI-65828 can be represented by its chemical formula and 2D structural diagram. The compound exhibits a specific arrangement of atoms that contributes to its biological activity:
The structural analysis reveals functional groups that are critical for its interaction with target enzymes, including amine and hydroxyl groups that may facilitate hydrogen bonding.
NCI-65828 participates in various chemical reactions relevant to its function as an inhibitor. Key reactions include:
Technical details on these reactions typically involve kinetic studies to determine inhibition constants and assess the compound's potency against its target.
The mechanism of action for NCI-65828 as an inhibitor of Acyl-CoA carboxylase involves several steps:
The physical and chemical properties of NCI-65828 contribute significantly to its biological activity:
NCI-65828 has several scientific applications:
Angiogenin (ANG), also designated RNase 5, is a 14.4-kDa secretory ribonuclease belonging to the RNase A superfamily. It was first isolated from HT-29 human colon adenocarcinoma cells due to its potent angiogenic activity [1] [6]. Unlike typical RNases, ANG exhibits uniquely weak ribonucleolytic activity (10⁵–10⁶-fold lower than RNase A), yet this activity is indispensable for its biological functions [1] [8]. ANG is expressed across vertebrates but notably absent in six mammalian species, including dogs and elephants, suggesting evolutionary specialization [1]. Its gene shares a bidirectional promoter with RNASE4, ensuring co-expression and functional coordination in humans and other mammals [1]. ANG dysregulation contributes to pathological processes in cancer and neurodegeneration, making it a compelling therapeutic target.
ANG drives tumor progression through dual mechanisms: direct stimulation of endothelial cells and orchestration of tumor microenvironment remodeling.
Tumor Angiogenesis: ANG induces neovascularization at femtomolar concentrations by binding to actin on endothelial surfaces and translocating to the nucleus, where it activates rRNA transcription. This process is essential for endothelial proliferation and tube formation [1] [6]. ANG acts as a "permissive factor" for other angiogenic proteins (e.g., VEGF); its inhibition ablates VEGF-mediated angiogenesis [1] [7].
Metastatic Pathways: In bladder cancer, ANG expression escalates with tumor grade and stage. Muscle-invasive tumors exhibit 3-fold higher ANG levels than non-invasive counterparts (P = 0.001) [2] [5]. Mechanistically, ANG activates the ERK1/2 kinase pathway, upregulating matrix metallopeptidase-2 (MMP2), which degrades extracellular matrix components to facilitate invasion [2] [6]. Silencing ANG reduces in vitro colony formation by 45–48% and suppresses epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma by downregulating vimentin and upregulating E-cadherin [6].
Table 1: ANG Expression in Human Cancers
Cancer Type | ANG Elevation | Clinical Correlation |
---|---|---|
Bladder Cancer | 3-fold in MIBC* | Correlates with grade/stage (P < 0.0001) |
Cervical Cancer | Significant | No stage association |
Hepatocellular Carcinoma | High | Promotes EMT via HMGA2 upregulation |
Colorectal Cancer | Serum elevation | Linked to metastasis via tiRNA production |
MIBC: Muscle-invasive bladder cancer. Sources: [2] [5] [6]
ANG’s ribonucleolytic activity, though weak, is non-redundant in regulating cell survival and stress adaptation.
Catalytic Mechanism: ANG cleaves RNA at CpA > CpG > UpA sequences due to occlusion of its pyrimidine-binding site (B1) by Gln-117. This restricts substrate access but enables selective tRNA interactions [1] [8]. The catalytic triad (His-13, Lys-40, His-114) is conserved with RNase A; mutations here abolish >98% of activity [9].
tRNA-Dependent Stress Response: Under hypoxia or oxidative stress, ANG translocates to the nucleolus and cleaves mature tRNAs into 5′-tiRNAs (e.g., tiRNA-Val, tiRNA-Ala). These fragments inhibit protein synthesis by displacing eIF4G from mRNAs, redirecting resources to stress repair [1] [8]. In colorectal cancer, tiRNA-Val accumulation correlates with ANG-driven metastasis [6].
Table 2: ANG-Generated tRNA Fragments and Functions
tRNA Fragment | Function | Pathological Role |
---|---|---|
5′-tiRNA-Val | Inhibits eIF4G binding | Promotes CRC metastasis |
5′-tiRNA-Ala | Activates stress granule assembly | Neuroprotective in motor neurons |
5′-tiRNA-Cys | Modulates kinase signaling | Linked to breast cancer progression |
ANG exhibits paradoxical roles: it is overexpressed in malignancies but inactivated in neurodegenerative diseases.
Cancer: ANG is upregulated in prostate cancer, glioblastomas, and leukemia. Hypoxia induces ANG in metastatic melanoma (r = 0.89 with aggressiveness) [6] [8]. It sustains cancer stemness by enhancing ribosomal biogenesis and suppressing apoptosis [6].
Neurodegeneration: Loss-of-function ANG mutations occur in 10% of ALS and Parkinson’s patients. Variants like H13R or H114R disrupt catalytic activity by 98–100% due to distorted active-site geometry (e.g., H13R disrupts His-13–Thr-44 hydrogen bonds) [9]. This impairs stress granule formation, increasing neuronal vulnerability. Conversely, the R121C variant elevates activity by 131%, suggesting hyperactivation may also be pathological [9].
Therapeutic Implications: ANG insufficiency in neurodegeneration contrasts with its oncogenic excess, necessitating context-specific targeting. Inhibitors like NCI-65828 selectively neutralize ANG in tumors without affecting neuroprotective isoforms [3] [8].
Table 3: ANG Dysregulation in Disease
Disease Category | ANG Alteration | Functional Consequence |
---|---|---|
Solid Tumors | Overexpression (2–8-fold) | ERK/MMP2 activation, EMT induction |
Amyotrophic Lateral Sclerosis | Inactivating mutations (e.g., H13R) | Loss of tRNA cleavage, neuronal death |
Parkinson’s Disease | K60E, R121C variants | Reduced RNase activity or hyperactivation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7